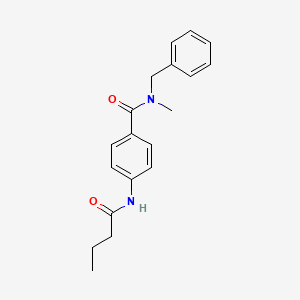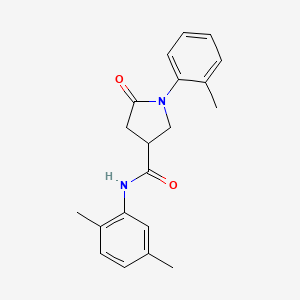
N-benzyl-4-(butanoylamino)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(butanoylamino)-N-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, is characterized by the presence of a benzyl group, a butanoylamino group, and a methyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(butanoylamino)-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine (such as methylamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Butanoylamino Group: The next step involves the introduction of the butanoylamino group through an acylation reaction. This can be achieved by reacting the benzamide core with butanoyl chloride in the presence of a base like triethylamine.
Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(butanoylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
N-benzyl-4-(butanoylamino)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(butanoylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromobenzamide: Similar structure but with a bromine atom instead of the butanoylamino group.
N-benzyl-4-piperidone: Contains a piperidone ring instead of the butanoylamino group.
N-benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group instead of the butanoylamino group.
Uniqueness
N-benzyl-4-(butanoylamino)-N-methylbenzamide is unique due to the presence of the butanoylamino group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other benzamide derivatives.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-benzyl-4-(butanoylamino)-N-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-7-18(22)20-17-12-10-16(11-13-17)19(23)21(2)14-15-8-5-4-6-9-15/h4-6,8-13H,3,7,14H2,1-2H3,(H,20,22) |
InChI Key |
DBBKQQWKQHQMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyquinolin-4-yl)carbonyl]piperazin-2-one](/img/structure/B11168839.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B11168846.png)
![N-[4-(benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168852.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B11168858.png)
![6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one](/img/structure/B11168862.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11168864.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11168870.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11168873.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168882.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11168885.png)
![6-methoxy-3-{4-[2-(4-methylpiperazino)-2-oxoethoxy]phenyl}-2H-chromen-2-one](/img/structure/B11168888.png)
![3,4-dimethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168898.png)
![N-(1,3-benzodioxol-5-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168905.png)
